Eicosatrienoic acids are a group of eicosanoids derived from arachidonic acid, a polyunsaturated fatty acid that plays a crucial role in the inflammatory response and other cellular functions. Among these, 14,15-Epoxyeicosatrienoic acid (14,15-EET) has been extensively studied for its diverse biological activities, particularly in the cardiovascular and nervous systems. These eicosanoids are metabolized by cytochrome P-450 epoxygenases and have been implicated in various physiological and pathophysiological processes, including vasodilation, inflammation, and platelet aggregation12345.
14,15-EET has been shown to inhibit prostaglandin E2 (PGE2) production in vascular smooth muscle cells, suggesting a competitive inhibition of PGH synthase activity. This inhibition is regioisomeric specific and is potentiated by epoxide hydrolase inhibitors, indicating that 14,15-EET's effects are mediated through its epoxide form rather than its dihydroxy metabolite1. In the brain, 14,15-EET promotes the production of brain-derived neurotrophic factor (BDNF) from astrocytes, which is crucial for neuronal survival under ischemic conditions2. Additionally, 14,15-EET induces relaxation in human bronchi by activating Ca2+-activated K+ channels and reducing Ca2+ sensitivity of the myofilaments, an effect that involves the dephosphorylation of CPI-17, a protein kinase C (PKC)-dependent process3. Furthermore, 14,15-EET analogs have been found to inhibit platelet aggregation, indicating a role in modulating thrombotic events4. The broad spectrum of 14,15-EET's actions suggests that it may interact with a putative cell surface receptor or directly with intracellular effector systems, such as peroxisome proliferator-activated receptors (PPARs)5.
14,15-EET has been implicated in the regulation of blood pressure and vascular tone. Its vasodilatory effects contribute to the regulation of blood flow and have potential therapeutic implications for hypertension and other cardiovascular diseases135.
In the nervous system, 14,15-EET exhibits neuroprotective effects, particularly in the context of ischemic injury. By promoting BDNF production from astrocytes, it supports neuronal health and recovery following ischemic events2.
The ability of 14,15-EET to relax bronchial smooth muscle suggests potential applications in the treatment of respiratory conditions such as asthma, where bronchoconstriction is a key feature3.
The antiaggregatory effects of 14,15-EET and its analogs on platelets point to a possible role in preventing thrombosis, which could be beneficial in the management of clotting disorders4.
Given its anti-inflammatory properties in the vasculature and kidney, 14,15-EET may have therapeutic potential in inflammatory diseases and conditions involving immune dysregulation5.
CAS No.: 30784-30-6
CAS No.: 135-37-5
CAS No.:
CAS No.:
CAS No.: